molecular formula C10H11N3O2S B3342036 1-Naphthalenesulfonamide, 5,6-diamino- CAS No. 118876-56-5

1-Naphthalenesulfonamide, 5,6-diamino-

Cat. No.: B3342036
CAS No.: 118876-56-5
M. Wt: 237.28 g/mol
InChI Key: BTEJYYHSAQZSCX-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonamide, 5,6-diamino- is an organic compound with the molecular formula C10H10N2O2S It is a derivative of naphthalene, characterized by the presence of sulfonamide and amino groups at specific positions on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalenesulfonamide, 5,6-diamino- can be synthesized through a multi-step process involving the sulfonation of naphthalene followed by nitration and subsequent reduction. The general steps are as follows:

    Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group, forming naphthalenesulfonic acid.

    Nitration: The naphthalenesulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 5 and 6 positions.

    Reduction: The nitro groups are reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of 1-naphthalenesulfonamide, 5,6-diamino- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenesulfonamide, 5,6-diamino- undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted naphthalenesulfonamide derivatives.

Scientific Research Applications

1-Naphthalenesulfonamide, 5,6-diamino- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-naphthalenesulfonamide, 5,6-diamino- involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonamide group can also interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects and potential therapeutic applications.

Comparison with Similar Compounds

    5-(Dimethylamino)-1-naphthalenesulfonamide: Known for its use as a fluorescent probe in biochemical assays.

    1-Naphthalenesulfonamide, 4-amino-:

Uniqueness: 1-Naphthalenesulfonamide, 5,6-diamino- is unique due to the specific positioning of the amino groups, which influences its chemical reactivity and biological interactions. This compound’s distinct structure allows for unique applications and properties compared to other naphthalenesulfonamide derivatives.

Properties

IUPAC Name

5,6-diaminonaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)16(13,14)15/h1-5H,11-12H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEJYYHSAQZSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)N)C(=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408480
Record name 1-Naphthalenesulfonamide, 5,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118876-56-5
Record name 5,6-Diamino-1-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118876-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenesulfonamide, 5,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 18,1 g (80 mmol) stannous chloride dihydrate in 100 ml concentrated hydrochloric acid was added 10,0 g (27,7 mmol) 1-amino-2-(4-chlorophenylazo)-naphthalene-5-sulphonamide. The mixture was stirred at 70° C. for 3 h. After cooling to 25° C., the mixture was poured into 200 ml ice-water. The precipitate was filtered off and washed with 4N hydrochloric acid. The crude product was stirred with ice-water. The precipitate was filtered off and washed with ice-water and ethanol to give 6,7 g 1,2-diamino-naphthalene-5-sulphonamide as a hydrochloride salt.
[Compound]
Name
stannous chloride dihydrate
Quantity
80 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthalenesulfonamide, 5,6-diamino-
Reactant of Route 2
1-Naphthalenesulfonamide, 5,6-diamino-
Reactant of Route 3
1-Naphthalenesulfonamide, 5,6-diamino-
Reactant of Route 4
1-Naphthalenesulfonamide, 5,6-diamino-
Reactant of Route 5
1-Naphthalenesulfonamide, 5,6-diamino-
Reactant of Route 6
1-Naphthalenesulfonamide, 5,6-diamino-

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